4-(3-Formylphenoxy)benzonitrile 4-(3-Formylphenoxy)benzonitrile
Brand Name: Vulcanchem
CAS No.: 90178-72-6
VCID: VC2364296
InChI: InChI=1S/C14H9NO2/c15-9-11-4-6-13(7-5-11)17-14-3-1-2-12(8-14)10-16/h1-8,10H
SMILES: C1=CC(=CC(=C1)OC2=CC=C(C=C2)C#N)C=O
Molecular Formula: C14H9NO2
Molecular Weight: 223.23 g/mol

4-(3-Formylphenoxy)benzonitrile

CAS No.: 90178-72-6

Cat. No.: VC2364296

Molecular Formula: C14H9NO2

Molecular Weight: 223.23 g/mol

* For research use only. Not for human or veterinary use.

4-(3-Formylphenoxy)benzonitrile - 90178-72-6

Specification

CAS No. 90178-72-6
Molecular Formula C14H9NO2
Molecular Weight 223.23 g/mol
IUPAC Name 4-(3-formylphenoxy)benzonitrile
Standard InChI InChI=1S/C14H9NO2/c15-9-11-4-6-13(7-5-11)17-14-3-1-2-12(8-14)10-16/h1-8,10H
Standard InChI Key ZNFFJDNCDHKHEJ-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)OC2=CC=C(C=C2)C#N)C=O
Canonical SMILES C1=CC(=CC(=C1)OC2=CC=C(C=C2)C#N)C=O

Introduction

Chemical Properties and Structure

Physical and Chemical Properties

4-(3-Formylphenoxy)benzonitrile possesses distinct chemical and physical properties that define its behavior in various chemical environments. The basic properties of this compound are summarized in Table 1.

Table 1: Basic Physical and Chemical Properties of 4-(3-Formylphenoxy)benzonitrile

PropertyValue
Molecular FormulaC₁₄H₉NO₂
Molecular Weight223.23 g/mol
Physical StateSolid
CAS Registry Number90178-72-6
Creation Date (PubChem)February 8, 2007
Modification Date (PubChem)February 22, 2025

The compound contains 14 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms, giving it a relatively moderate molecular weight that places it in a range commonly seen in pharmaceutical intermediates and building blocks .

Structural Characteristics

The chemical structure of 4-(3-Formylphenoxy)benzonitrile consists of two aromatic rings connected by an oxygen atom (ether linkage). The first ring contains a nitrile group (-C≡N) at the para position, while the second ring features a formyl group (-CHO) at the meta position relative to the ether linkage. This arrangement creates an asymmetric molecule with distinct electronic properties at opposite ends of the structure.

The structural representation can be expressed through various notations as shown in Table 2.

Table 2: Structural Notations for 4-(3-Formylphenoxy)benzonitrile

Notation TypeRepresentation
SMILESC1=CC(=CC(=C1)OC2=CC=C(C=C2)C#N)C=O
InChIInChI=1S/C14H9NO2/c15-9-11-4-6-13(7-5-11)17-14-3-1-2-12(8-14)10-16/h1-8,10H
InChIKeyZNFFJDNCDHKHEJ-UHFFFAOYSA-N

The presence of both electron-withdrawing groups (nitrile and aldehyde) connected to aromatic rings creates a system with potential for interesting electronic effects and reactivity patterns .

Identification and Nomenclature

Chemical Identifiers

To facilitate unambiguous identification across various chemical databases and literature sources, 4-(3-Formylphenoxy)benzonitrile has been assigned several standardized identifiers, as detailed in Table 3.

Table 3: Chemical Identifiers for 4-(3-Formylphenoxy)benzonitrile

Identifier TypeValue
PubChem CID13238540
CAS Registry Number90178-72-6
DSSTox Substance IDDTXSID50531091
UNIIBM2U2J9LKS
WikidataQ82402679

These identifiers ensure consistency in referencing the compound across different platforms and enable researchers to access relevant information from various chemical databases .

Nomenclature

The compound is referred to by several names in chemical literature and commercial contexts. The IUPAC name "4-(3-formylphenoxy)benzonitrile" systematically describes its structure, indicating a benzonitrile core with a formylphenoxy substituent at the para (4) position. Additional synonyms and alternative names for the compound are presented in Table 4.

Table 4: Nomenclature and Synonyms for 4-(3-Formylphenoxy)benzonitrile

Name TypeName
IUPAC Name4-(3-formylphenoxy)benzonitrile
Alternative NamesBenzonitrile, 4-(3-formylphenoxy)-
Registry Numbers as Identifiers90178-72-6, MFCD11500847, BM2U2J9LKS

The consistent use of standardized nomenclature facilitates accurate communication about this compound in scientific and industrial contexts .

Supply ParameterDetails
Minimum Order QuantityVaries from 25 milligrams to 1 kilogram depending on supplier
Standard Purity98%
Typical PackagingPE BAG + FIBER DRUM (industrial quantities)
Production CapacityReported as 1000 kilograms/month by one manufacturer
Primary ApplicationsMedical research and development purposes
Shipping PortsBeijing, Shanghai, Shenzhen

One identified manufacturer, Cangzhou Enke Pharma Tech Co., Ltd. in Hebei province, China, specializes in the production of pharmaceutical intermediates including 4-(3-Formylphenoxy)benzonitrile .

Applications and Research

Although the search results provide limited explicit information on specific applications of 4-(3-Formylphenoxy)benzonitrile, several potential uses can be inferred based on its structural characteristics and the information available from suppliers.

Pharmaceutical Applications

The compound is described as being used "mainly for medical use for R & D purposes" , suggesting its primary application domain is in pharmaceutical research. The presence of both nitrile and aldehyde functional groups within the molecule makes it potentially valuable as:

  • A pharmaceutical intermediate in the synthesis of more complex drug candidates

  • A building block for the preparation of compounds with potential biological activity

  • A structural template for medicinal chemistry exploration

ParameterDetails
Reactants3,4-difluorobenzonitrile and 4-hydroxybenzaldehyde
BasePotassium carbonate (19.9 g, 144 mmol)
SolventN,N-dimethylformamide (200 mL)
Reaction Conditions100°C for 4 hours
Work-upPartitioning between water and ethyl acetate; organic layer washed with water (3×200 mL), dried over sodium sulfate, filtered, and concentrated in vacuo
Yield97% (16.8 g, 69.6 mmol)

The high yield (97%) reported for this related synthesis suggests that similar nucleophilic aromatic substitution approaches might be effective for the preparation of 4-(3-Formylphenoxy)benzonitrile, potentially using 4-fluorobenzonitrile and 3-hydroxybenzaldehyde as starting materials .

Proposed Synthetic Approach

Based on the related synthesis information, a potential synthetic route to 4-(3-Formylphenoxy)benzonitrile might involve:

  • Reaction of 4-fluorobenzonitrile with 3-hydroxybenzaldehyde

  • Use of potassium carbonate or a similar base to facilitate the nucleophilic substitution

  • N,N-dimethylformamide as the reaction solvent

  • Heating to approximately 100°C for several hours

  • Isolation through standard extraction and purification procedures

This proposed synthetic approach would need to be experimentally validated, but represents a reasonable starting point based on the synthesis of structurally similar compounds.

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